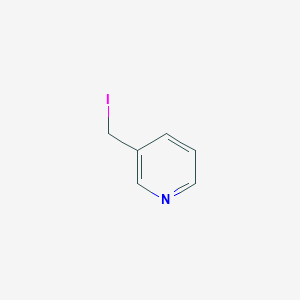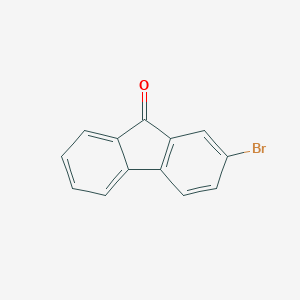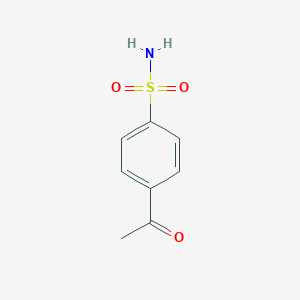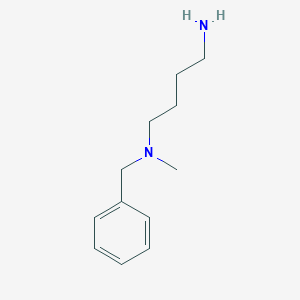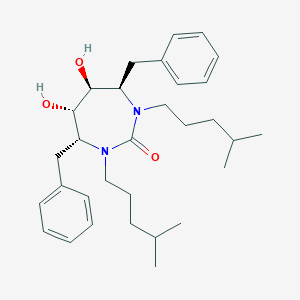
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type IV. It has been widely used in scientific research to investigate the biochemical and physiological effects of PDE inhibition.
作用機序
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 specifically inhibits PDE type IV, which is expressed in many cell types, including immune cells, smooth muscle cells, and neurons. PDE type IV hydrolyzes cAMP, which is involved in many signaling pathways, including those involved in inflammation, immune response, and neurotransmission. Inhibition of PDE type IV by 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 increases the levels of cAMP, leading to downstream effects on cellular signaling and gene expression.
生化学的および生理学的効果
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to have a number of biochemical and physiological effects in various cell types and animal models. In immune cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. In smooth muscle cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit cell proliferation and migration, which may have implications for the treatment of vascular diseases. In neurons, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to enhance synaptic plasticity and memory formation.
実験室実験の利点と制限
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has several advantages and limitations for use in lab experiments. One advantage is its specificity for PDE type IV, which allows for targeted modulation of cAMP signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which allows for investigation of its effects on neuronal signaling and behavior. One limitation is its relatively low potency, which may require higher concentrations to achieve desired effects. Another limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for research on 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724. One direction is to investigate its effects on other signaling pathways, such as those involving cGMP and calcium. Another direction is to investigate its effects on different cell types and animal models, including those relevant to neurological and psychiatric disorders. Additionally, the development of more potent and selective PDE inhibitors may provide new tools for investigating the roles of cAMP signaling pathways in health and disease.
合成法
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-methylpent-1-ene with phthalic anhydride to form 4-methylpent-1-yl phthalate. The second step involves the reaction of 4-methylpent-1-yl phthalate with 4-phenylbutyric acid to form 1,3-bis(4-methylpentyl)-4-phenylbutyric acid. The third step involves the reaction of 1,3-bis(4-methylpentyl)-4-phenylbutyric acid with ethyl chloroformate to form 1,3-bis(4-methylpentyl)-4-phenylbutyryl ethyl carbonate. The fourth step involves the reaction of 1,3-bis(4-methylpentyl)-4-phenylbutyryl ethyl carbonate with 2-amino-5,6-dihydroxy-1,3-diazepin-4-one to form 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724.
科学的研究の応用
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been widely used in scientific research to investigate the biochemical and physiological effects of PDE inhibition. PDEs are enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in many signaling pathways. Inhibition of PDEs can increase the levels of cAMP and cGMP, leading to downstream effects on cellular signaling and gene expression.
特性
CAS番号 |
153181-49-8 |
|---|---|
製品名 |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C31H46N2O3 |
分子量 |
494.7 g/mol |
IUPAC名 |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(4-methylpentyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O3/c1-23(2)13-11-19-32-27(21-25-15-7-5-8-16-25)29(34)30(35)28(22-26-17-9-6-10-18-26)33(31(32)36)20-12-14-24(3)4/h5-10,15-18,23-24,27-30,34-35H,11-14,19-22H2,1-4H3/t27-,28-,29+,30+/m1/s1 |
InChIキー |
LYOGIXRQACPKHV-XAZDILKDSA-N |
異性体SMILES |
CC(C)CCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CC(C)CCCN1C(C(C(C(N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
正規SMILES |
CC(C)CCCN1C(C(C(C(N(C1=O)CCCC(C)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
その他のCAS番号 |
153181-49-8 |
同義語 |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(4-methylpentyl) -4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
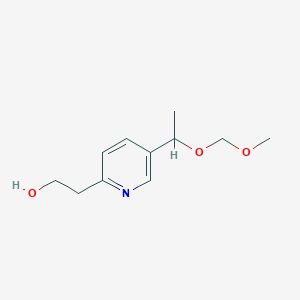
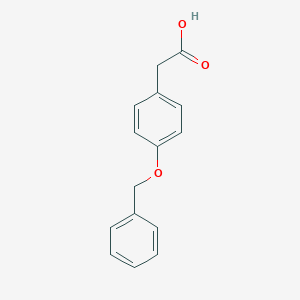
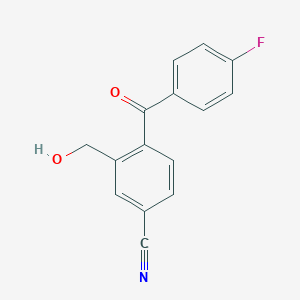
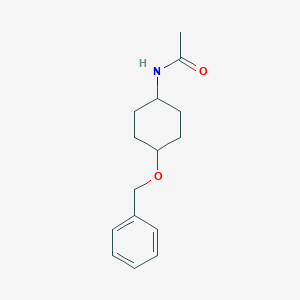
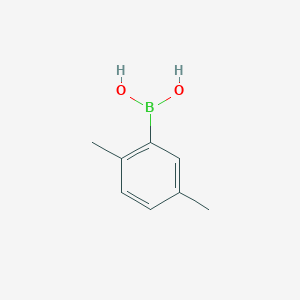
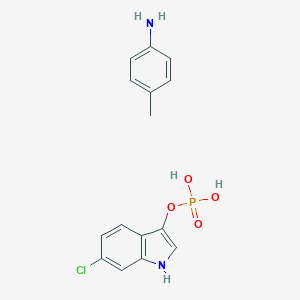
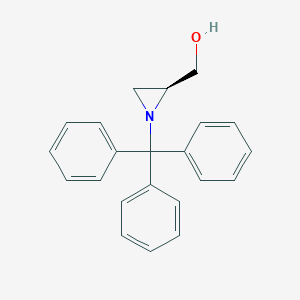
![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)
